

Spectroscopic Properties of Iron(III) Octaethylporphine Chloride: A Technical Guide

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Compound of Interest

Compound Name: *Iron(III) octaethylporphine chloride*

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Introduction

Iron(III) octaethylporphine chloride, a synthetic iron porphyrin, serves as a crucial model compound in bioinorganic chemistry and a versatile catalyst. Its structural and electronic properties, which are fundamental to its function, are primarily elucidated through a range of spectroscopic techniques. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of **Iron(III) octaethylporphine chloride**, including UV-Visible, Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), Mössbauer, and Vibrational (FTIR and Raman) spectroscopy. This document is intended to be a valuable resource for researchers employing this compound in fields ranging from fundamental chemical studies to drug development.

Chemical and Physical Properties

| Property | Value |
|------------------|--|
| Chemical Formula | C ₃₆ H ₄₄ ClFeN ₄ [1] |
| Molecular Weight | 624.06 g/mol |
| CAS Number | 28755-93-3 |
| Appearance | Purple solid[2] |
| Solubility | Soluble in organic solvents like dichloromethane[2] |

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for **Iron(III) octaethylporphine chloride**. The paramagnetic nature of the high-spin Fe(III) center significantly influences its NMR and EPR spectra.

UV-Visible Spectroscopy

The electronic absorption spectrum of **Iron(III) octaethylporphine chloride** in dichloromethane is characterized by an intense Soret band and weaker Q-bands in the visible region.

| Solvent | λ_{max} (nm) | Molar Absorptivity (ϵ , M ⁻¹ cm ⁻¹) | Band Assignment |
|-----------------|--------------------------------------|--|-----------------|
| Dichloromethane | ~375 | Data not available in search results | Soret Band |
| ~498 | Data not available in search results | Q-band | |
| ~630 | Data not available in search results | Q-band | |

Note: The UV-visible spectrum is available in a referenced publication, but specific peak maxima and molar absorptivity values were not explicitly provided in the search results.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the paramagnetic **Iron(III) octaethylporphine chloride** exhibits significantly shifted and broadened resonances due to the influence of the unpaired electrons of the Fe(III) center.

| Assignment | Chemical Shift (δ, ppm) | Solvent | Temperature |
|-------------------------------------|-------------------------|---------------------------------|---------------------------------|
| meso-H | -56.1 | Not specified in search results | Not specified in search results |
| -CH ₂ - (diastereotopic) | 44.5, 40.5 | Not specified in search results | Not specified in search results |
| -CH ₃ | 6.7 | Not specified in search results | Not specified in search results |

Note: The provided chemical shifts are from a presentation slide and lack detailed experimental conditions such as solvent and temperature.^[4]

Electron Paramagnetic Resonance (EPR) Spectroscopy

As a high-spin d⁵ complex, **Iron(III) octaethylporphine chloride** is EPR active. The g-values are indicative of the electronic environment of the iron center. High-spin Fe(III) porphyrins typically exhibit signals characteristic of either an axial or a rhombic symmetry.

| Parameter | Typical Values for High-Spin Fe(III) Porphyrins | Experimental Values for Fe(OEP)Cl |
|------------------------|---|--------------------------------------|
| g _⊥ (axial) | ~6 | Data not available in search results |
| g _∥ (axial) | ~2 | Data not available in search results |
| g (rhombic) | ~4.3 | Data not available in search results |

Note: While general g-values for high-spin Fe(III) porphyrins are known, specific experimental g-values for Fe(OEP)Cl were not found in the search results.[5]

Mössbauer Spectroscopy

^{57}Fe Mössbauer spectroscopy is a powerful technique for probing the oxidation state, spin state, and coordination environment of the iron center. The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

| Parameter | Typical Range for High-Spin Fe(III) | Experimental Values for Fe(OEP)Cl (at 80 K) |
|---|---|---|
| Isomer Shift (δ) (mm/s) | 0.2 - 0.5 (relative to $\alpha\text{-Fe}$) | Data not available in search results |
| Quadrupole Splitting (ΔEQ) (mm/s) | 0.4 - 2.0 | Data not available in search results |

Note: Specific experimental Mössbauer parameters for Fe(OEP)Cl were not found in the provided search results. The table lists typical ranges for high-spin Fe(III) complexes.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy provides insights into the molecular structure and bonding within the porphyrin macrocycle and its substituents.

FTIR Spectroscopy

| Frequency (cm^{-1}) | Assignment |
|--------------------------------------|--------------------------------------|
| Data not available in search results | Data not available in search results |

Raman Spectroscopy

| Frequency (cm^{-1}) | Assignment |
|--------------------------------------|--------------------------------------|
| Data not available in search results | Data not available in search results |

Note: While general principles of vibrational spectroscopy for metalloporphyrins were found, specific peak frequencies and their assignments for Fe(OEP)Cl were not available in the search results.

Experimental Protocols

Detailed, step-by-step experimental protocols for the spectroscopic analysis of **Iron(III) octaethylporphine chloride** were not explicitly available in the search results. However, based on general laboratory practices for these techniques, the following outlines provide a framework for conducting such measurements.

UV-Visible Spectroscopy

- **Sample Preparation:** Prepare a stock solution of **Iron(III) octaethylporphine chloride** of a known concentration (e.g., 10^{-5} to 10^{-6} M) in a UV-grade solvent such as dichloromethane. [6] Prepare a series of dilutions from the stock solution if concentration-dependent studies are required.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - Record a baseline spectrum with the cuvette filled with the pure solvent.
 - Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).
 - Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve a few milligrams of **Iron(III) octaethylporphine chloride** in a deuterated solvent (e.g., CDCl_3 , C_6D_6) in an NMR tube. The presence of a paramagnetic species will significantly shorten relaxation times.[7]
- **Instrumentation:** A high-field NMR spectrometer is recommended.

- Data Acquisition:
 - Due to the paramagnetic nature of the sample, shorter relaxation delays (d1) and faster pulse sequences may be necessary.[7]
 - A wide spectral width is required to observe the highly shifted proton signals.
 - Temperature control is crucial as paramagnetic shifts are temperature-dependent.

EPR Spectroscopy

- Sample Preparation: For continuous-wave (CW) EPR, the sample can be a frozen solution (e.g., in toluene or dichloromethane) or a polycrystalline powder.[8] The concentration should be optimized to avoid aggregation effects.
- Instrumentation: A CW-EPR spectrometer operating at X-band (~9.5 GHz) is commonly used. Low-temperature capabilities (e.g., liquid helium cryostat) are essential for observing signals from high-spin Fe(III) complexes.[8]
- Data Acquisition:
 - Spectra are typically recorded at cryogenic temperatures (e.g., 4.2 K or 77 K).
 - Microwave power and modulation amplitude should be optimized to avoid signal saturation and distortion.

Mössbauer Spectroscopy

- Sample Preparation: The sample should be a solid, either a crystalline powder or a frozen solution, containing a sufficient amount of ^{57}Fe . For natural abundance iron samples, longer acquisition times are necessary. The sample is placed in a holder and cooled in a cryostat.[9]
- Instrumentation: A Mössbauer spectrometer consisting of a ^{57}Co source, a velocity transducer, a detector, and a data acquisition system is used.[9]
- Data Acquisition:
 - The source is moved with a range of velocities to scan the energy of the gamma rays.

- The transmission of gamma rays through the sample is measured as a function of the source velocity.
- Spectra are typically recorded at low temperatures (e.g., 80 K) to increase the recoil-free fraction.^[2]
- The isomer shift is reported relative to a standard, typically α -iron at room temperature.^[9]

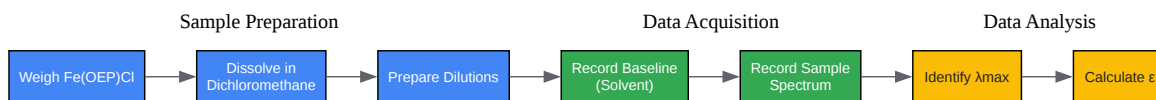
Vibrational Spectroscopy (FTIR & Raman)

- Sample Preparation:
 - FTIR: Samples are typically prepared as KBr pellets, where a small amount of the compound is ground with dry KBr and pressed into a transparent disk. Alternatively, a Nujol mull or a solution in an appropriate solvent can be used.
 - Raman: Samples can be analyzed as a solid powder in a capillary tube or as a solution.
- Instrumentation:
 - FTIR: A Fourier-transform infrared spectrometer.
 - Raman: A Raman spectrometer with a suitable laser excitation source.
- Data Acquisition:
 - For FTIR, a background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.
 - For Raman, the laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Visualizations

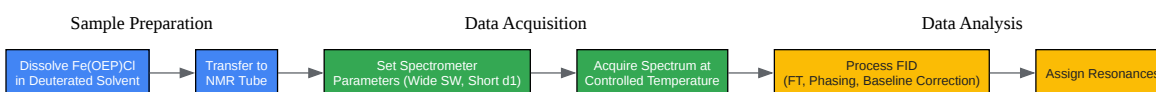
Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the general experimental workflows for the spectroscopic techniques discussed.



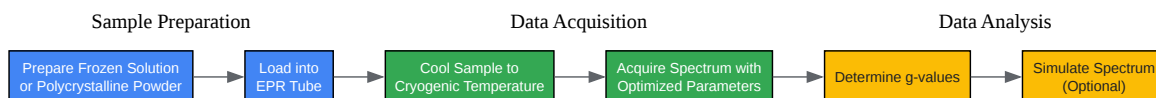
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Caption: General workflow for UV-Visible spectroscopy of Fe(OEP)Cl.



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Caption: General workflow for ^1H NMR spectroscopy of paramagnetic Fe(OEP)Cl.



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Caption: General workflow for EPR spectroscopy of Fe(OEP)Cl.

Conclusion

This technical guide has summarized the available spectroscopic properties of **Iron(III) octaethylporphine chloride** and provided general experimental frameworks. While some quantitative data for UV-Visible and ^1H NMR spectroscopy have been presented, a comprehensive, experimentally verified dataset for EPR, Mössbauer, and vibrational

spectroscopy remains to be fully compiled from dedicated research articles. The provided protocols and workflows offer a solid foundation for researchers to conduct their own spectroscopic investigations of this important iron porphyrin complex. Further research to populate the missing data in the tables would be of significant value to the scientific community.

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